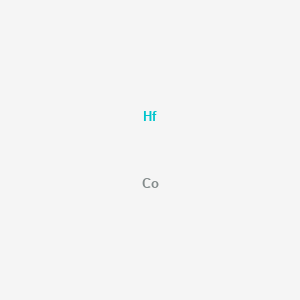
Cobalt;hafnium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and hafnium are transition metals that form a variety of compounds with unique properties. The combination of cobalt and hafnium results in materials that exhibit interesting magnetic, catalytic, and structural characteristics. These compounds are of significant interest in various fields, including materials science, chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and hafnium compounds typically involves the use of organometallic chemistry techniques. Hafnium complexes can be synthesized through bonding with various elements such as carbon, nitrogen, oxygen, phosphorus, and sulfur . Common solvents used in these syntheses include tetrahydrofuran, n-hexane, and toluene, with reaction temperatures ranging from -35°C to 110°C .
Industrial Production Methods: Industrial production of cobalt and hafnium compounds often involves high-temperature processes. For example, hafnium can be alloyed with other metals, including cobalt, through processes that involve heating the metals to high temperatures to form stable alloys . These processes are typically carried out in controlled environments to ensure the purity and stability of the resulting compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Hafnium, for instance, tends to form inorganic compounds in the oxidation state of +4 and reacts with halogens to form tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and hafnium compounds include halogens, oxygen, and various acids and bases. For example, hafnium reacts with chlorine in the presence of carbon tetrachloride to form hafnium tetrachloride . These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed: The major products formed from the reactions of cobalt and hafnium compounds include various halides, oxides, and carbides. For instance, hafnium tetrachloride and hafnium dioxide are common products formed from the reactions of hafnium with chlorine and oxygen, respectively .
Wissenschaftliche Forschungsanwendungen
Cobalt and hafnium compounds have a wide range of scientific research applications. In chemistry, these compounds are used as catalysts in various reactions, including olefin polymerization . In biology and medicine, cobalt compounds are being investigated for their antimicrobial properties and potential use in drug delivery systems . In industry, hafnium compounds are used in the production of high-temperature ceramics and as components in nuclear reactors due to their high melting points and stability .
Wirkmechanismus
The mechanism of action of cobalt and hafnium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which inhibits further corrosion . This property makes hafnium compounds particularly useful in high-temperature and corrosive environments. The molecular targets and pathways involved in the actions of these compounds depend on their specific chemical structures and the nature of their interactions with other substances.
Vergleich Mit ähnlichen Verbindungen
Cobalt and hafnium compounds can be compared with similar compounds such as those of zirconium. Due to the lanthanide contraction, the ionic radius of hafnium is almost the same as that of zirconium, resulting in similar chemical and physical properties . hafnium compounds tend to be more stable at higher temperatures and are more resistant to corrosion compared to zirconium compounds . This makes hafnium compounds unique and particularly valuable in applications that require high thermal and chemical stability.
List of Similar Compounds:- Zirconium compounds
- Titanium compounds
- Niobium compounds
These similar compounds share some properties with cobalt and hafnium compounds but differ in their specific applications and stability under various conditions.
Eigenschaften
CAS-Nummer |
12016-78-3 |
|---|---|
Molekularformel |
CoHf |
Molekulargewicht |
237.42 g/mol |
IUPAC-Name |
cobalt;hafnium |
InChI |
InChI=1S/Co.Hf |
InChI-Schlüssel |
NDRKISKJOAQGIO-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


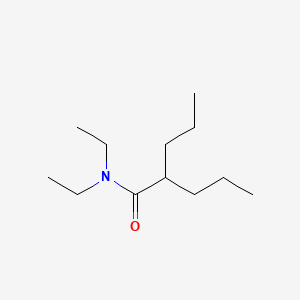
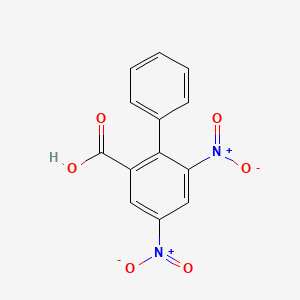
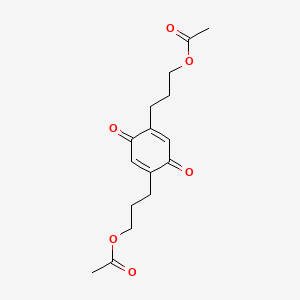
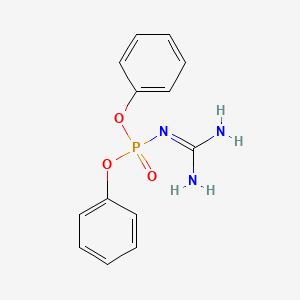
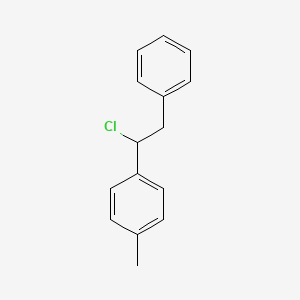
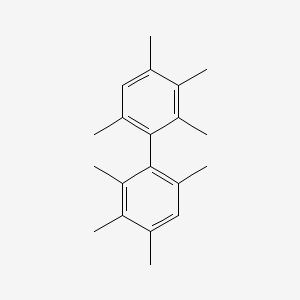
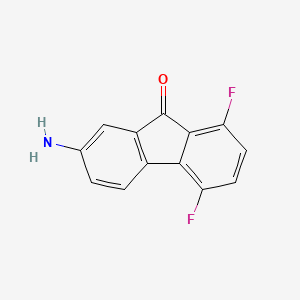
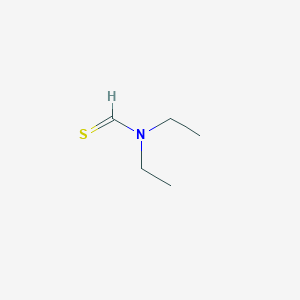
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
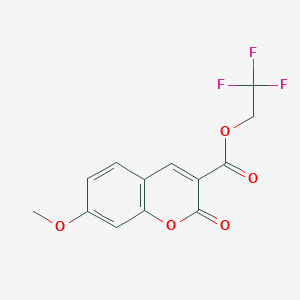
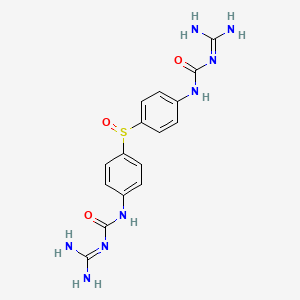
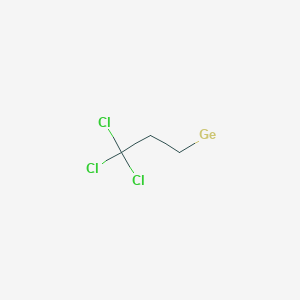
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

